molecular formula C21H20FN3O4S B2657214 Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate CAS No. 1105227-93-7

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate

Cat. No. B2657214
CAS RN: 1105227-93-7
M. Wt: 429.47
InChI Key: AQPOLSFPIYGRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C21H20FN3O4S and its molecular weight is 429.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

Research in heterocyclic chemistry has focused on the synthesis of novel biologically potent compounds incorporating pyrazoline, pyridine, and other heterocyclic entities. These compounds have been investigated for their anticancer and antimicrobial activities. Molecular docking studies suggest potential utilization against microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Anticancer and Antimicrobial Agents

Another focus is on the development of compounds as anticancer and antimicrobial agents. The synthesis of tetracyclic pyridone carboxylic acids with varying substituents has shown potent antibacterial activity and inhibitory activity on DNA gyrase, highlighting the potential for these compounds to be developed into new therapeutic agents (Jinbo et al., 1993).

Molecular Conformations and Hydrogen Bonding

The study of molecular conformations and hydrogen bonding in compounds similar to the query compound reveals insights into their structural stability and potential interactions. For instance, research on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines has provided valuable information on their molecular structures, which could influence their biological activity (Sagar et al., 2017).

Novel Drug Discovery

Pyrazoles are highlighted in novel drug discovery efforts for their potential in generating effective drugs. Studies on their synthesis, biological properties, and interactions with enzymes have underscored their potential as COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

properties

IUPAC Name

methyl 4-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c1-29-21(26)17-15-3-2-4-16(15)23-20-18(17)19(12-5-7-13(22)8-6-12)24-25(20)14-9-10-30(27,28)11-14/h5-8,14H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPOLSFPIYGRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NN(C2=NC3=C1CCC3)C4CCS(=O)(=O)C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate

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